molecular formula C10H11ClN2 B13056466 (3S)-3-Amino-3-(2-chloro-3-methylphenyl)propanenitrile

(3S)-3-Amino-3-(2-chloro-3-methylphenyl)propanenitrile

Cat. No.: B13056466
M. Wt: 194.66 g/mol
InChI Key: QXBDIEGLGGFSJQ-VIFPVBQESA-N
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Description

(3S)-3-Amino-3-(2-chloro-3-methylphenyl)propanenitrile: is an organic compound characterized by the presence of an amino group, a chloro-substituted methylphenyl group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-Amino-3-(2-chloro-3-methylphenyl)propanenitrile typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-3-methylbenzaldehyde and an appropriate amine.

    Reaction Conditions: The reaction conditions often involve the use of solvents like ethanol or methanol, and catalysts such as sodium cyanide or potassium carbonate.

    Reaction Steps: The key steps include the formation of an imine intermediate, followed by nucleophilic addition of a cyanide ion to form the nitrile group.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-Amino-3-(2-chloro-3-methylphenyl)propanenitrile undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitro compounds.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The chloro group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Nucleophiles such as sodium methoxide or potassium thiolate are used under basic conditions.

Major Products Formed

    Oxidation: Formation of oximes or nitro derivatives.

    Reduction: Formation of primary amines.

    Substitution: Introduction of various functional groups like methoxy or thiol groups.

Scientific Research Applications

(3S)-3-Amino-3-(2-chloro-3-methylphenyl)propanenitrile has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (3S)-3-Amino-3-(2-chloro-3-methylphenyl)propanenitrile exerts its effects involves interactions with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. The chloro-substituted methylphenyl group can influence the compound’s lipophilicity and binding affinity to target proteins.

Comparison with Similar Compounds

Similar Compounds

  • (3S)-3-Amino-3-(2-chlorophenyl)propanenitrile
  • (3S)-3-Amino-3-(3-methylphenyl)propanenitrile
  • (3S)-3-Amino-3-(2-chloro-4-methylphenyl)propanenitrile

Uniqueness

(3S)-3-Amino-3-(2-chloro-3-methylphenyl)propanenitrile is unique due to the specific positioning of the chloro and methyl groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C10H11ClN2

Molecular Weight

194.66 g/mol

IUPAC Name

(3S)-3-amino-3-(2-chloro-3-methylphenyl)propanenitrile

InChI

InChI=1S/C10H11ClN2/c1-7-3-2-4-8(10(7)11)9(13)5-6-12/h2-4,9H,5,13H2,1H3/t9-/m0/s1

InChI Key

QXBDIEGLGGFSJQ-VIFPVBQESA-N

Isomeric SMILES

CC1=C(C(=CC=C1)[C@H](CC#N)N)Cl

Canonical SMILES

CC1=C(C(=CC=C1)C(CC#N)N)Cl

Origin of Product

United States

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